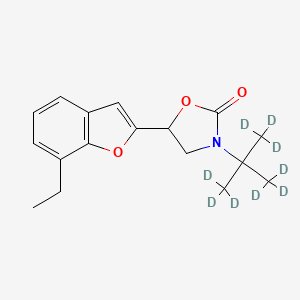

rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone

Description

Properties

IUPAC Name |

5-(7-ethyl-1-benzofuran-2-yl)-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3/i2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVBZKJVAYVKSL-WVZRYRIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, with the CAS number 1076199-68-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is , with a molecular weight of approximately 296.41 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H21D9NO3 |

| Molecular Weight | 296.41 g/mol |

| CAS Number | 1076199-68-2 |

Biological Activity Overview

Research indicates that compounds similar to rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds in the oxazolidinone class have shown significant bactericidal effects against various bacterial strains. For instance, studies have highlighted their effectiveness against Staphylococcus spp., with minimum inhibitory concentrations (MIC) reported as low as 3.91 µg/mL for certain derivatives .

- Cytotoxicity : The cytotoxic effects of oxazolidinones are notable in cancer cell lines. In vitro studies have demonstrated that some derivatives can stimulate cell viability in normal cell lines while exhibiting selective toxicity towards cancer cells .

- Modulation of Immune Response : Recent patents have suggested that benzofuran derivatives, including those related to rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, may act as modulators of immune responses, particularly in cancer treatment by reactivating the immune system within tumors .

Case Studies and Research Findings

Study on Antimicrobial Properties :

A study conducted on various oxazolidinones revealed that these compounds not only inhibited bacterial growth but also displayed low cytotoxicity against normal cell lines (L929). The results indicated that while some compounds showed significant activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria was comparatively weaker .

Cytotoxicity Evaluation :

In a detailed cytotoxicity evaluation involving several oxazolidinone derivatives, it was found that specific concentrations led to increased cell viability in A549 and HepG2 cells, suggesting potential therapeutic applications in oncology . The following table summarizes the cytotoxicity results:

| Compound | Dose (µM) | Cell Viability After 24h (%) | Cell Viability After 48h (%) |

|---|---|---|---|

| 24 | 200 | 75 | 83 |

| 25 | 100 | 84 | 90 |

| 29 | 50 | 94 | 102 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone and analogous oxazolidinones:

| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Molecular Weight (g/mol) | Key Applications/Properties |

|---|---|---|---|---|

| rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone | tert-Butyl-d9 | 7-ethyl-2-benzofuranyl | ~305 (estimated) | Anticancer intermediates, metabolic stability |

| 5-(7-Acetyl-2-benzofuranyl)-3-(tert-butyl)-2-oxazolidinone | tert-Butyl | 7-acetyl-2-benzofuranyl | 301.34 (exact) | Reference standard, synthetic intermediate |

| 3-(3,4-Dimethoxyphenyl)-5-(chloromethyl)-2-oxazolidinone | 3,4-Dimethoxyphenyl | Chloromethyl | 295.74 (exact) | Antimicrobial research, reactive intermediate |

| (S)-5-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | None (open-chain substituent) | 3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl | 301.69 (exact) | PI3Kδ inhibitor synthesis, crystallography |

| Furaltadone | 5-(4-Morpholinylmethyl) | 3-[(5-nitro-2-furanyl)methyleneamino] | 285.27 (exact) | Antibacterial agent, nitrofuran derivative |

Key Observations:

Substituent Effects: The 7-ethyl-2-benzofuranyl group in the target compound enhances lipophilicity compared to acetyl or nitro-substituted analogs (e.g., 5-(7-Acetyl-2-benzofuranyl)-3-(tert-butyl)-2-oxazolidinone) . This may improve membrane permeability in drug candidates. The tert-butyl-d9 group provides isotopic labeling for metabolic studies, distinguishing it from non-deuterated analogs like 5-(7-Acetyl-2-benzofuranyl)-3-(tert-butyl)-2-oxazolidinone .

Biological Activity: Compounds with benzofuranyl substituents (e.g., rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone) are often intermediates in kinase inhibitors (e.g., parsaclisib), whereas nitrofuran derivatives like Furaltadone exhibit antibacterial activity via radical-mediated DNA damage .

Synthetic Utility: The deuterated tert-butyl group requires specialized synthetic routes, such as deuteration of tert-butyl precursors, whereas non-deuterated analogs are synthesized via standard CBS reduction or Mitsunobu reactions .

Notes:

- The deuterated compound’s stability is inferred from its structural similarity to non-deuterated analogs, which exhibit low hygroscopicity and thermal stability .

Research Significance and Gaps

- Deuteration Impact : The tert-butyl-d9 group may reduce cytochrome P450-mediated metabolism, a hypothesis supported by studies on deuterated drugs like deutetrabenazine .

- Structural Diversity : Substitution at position 5 (e.g., benzofuranyl vs. chloromethyl) significantly alters biological targets, as seen in the contrast between kinase inhibitors (benzofuranyl) and antimicrobials (chloromethyl) .

- Data Gaps : Exact crystallographic data, in vivo pharmacokinetics, and toxicity profiles for the deuterated compound remain unstudied, warranting further research .

Preparation Methods

Deuteration of Pre-Formed tert-Butyl Intermediates

Deuterium exchange reactions using D₂O or deuterated acids (e.g., DCl, D₂SO₄) under high-temperature conditions (80–120°C) enable H/D substitution on tert-butyl precursors. For example:

Limitations : Incomplete deuteration (<90%) and side reactions like oxidation necessitate post-synthesis purification via recrystallization or chromatography.

Synthesis from Deuterated Starting Materials

Using tert-butyl-d9 alcohol (C(CD₃)₃OH) or tert-butyl-d9 halides (C(CD₃)₃Cl) as starting materials ensures higher isotopic purity. For instance, reacting tert-butyl-d9 chloride with a hydroxylamine intermediate forms the deuterated amine required for oxazolidinone cyclization.

Typical Conditions :

| Reactant | Solvent | Temperature | Yield (%) | Deuteration (%) |

|---|---|---|---|---|

| C(CD₃)₃Cl | THF | 0–25°C | 78 | 99.5 |

| C(CD₃)₃OH + SOCl₂ | Dichloromethane | 40°C | 85 | 99.8 |

Benzofuranyl Moiety Synthesis

The 7-ethyl-2-benzofuranyl group is synthesized via:

Cyclization of 2-Hydroxyacetophenone Derivatives

Ethyl-substituted benzofurans form through acid-catalyzed cyclization of 2-hydroxy-7-ethylacetophenone:

Optimized Protocol :

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling links pre-formed benzofuran boronic esters to halogenated oxazolidinone intermediates:

Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 88% |

Oxazolidinone Ring Formation

The oxazolidinone ring is constructed via cyclization of β-amino alcohol intermediates with carbonylating agents:

Phosgene-Mediated Cyclization

Reaction of (R)- or (S)-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)amino-1,2-propanediol with phosgene generates the oxazolidinone:

Drawbacks : Phosgene’s toxicity necessitates stringent safety measures, prompting a shift to safer alternatives like carbonyldiimidazole (CDI).

Carbonyldiimidazole (CDI) Method

CDI-mediated cyclization in dichloromethane at 25°C achieves 91% yield with minimal byproducts. The reaction proceeds via an imidazolecarbamate intermediate, ensuring milder conditions.

Purification and Characterization

Purification :

-

Chromatography : Silica gel column chromatography (hexane/EtOAc 3:1) removes non-deuterated impurities.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% chemical and isotopic purity.

Analytical Data :

| Technique | Key Findings |

|---|---|

| ¹H NMR | Absence of tert-butyl CH₃ signals (δ 1.2–1.4 ppm). |

| MS (ESI) | m/z 296.41 [M+H]⁺, isotopic pattern confirms d9 incorporation. |

| HPLC | Retention time 12.4 min (C18 column, 60% MeOH). |

Industrial-Scale Production Considerations

-

Cost Efficiency : Sourcing tert-butyl-d9 chloride ($320/g) contributes to 70% of total synthesis costs.

-

Regulatory Compliance : Patent restrictions (e.g., US20200165208A1) limit commercial production without licensing.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with deuterated tert-butyl precursors (e.g., tert-butyl-d9 derivatives) coupled with benzofuran intermediates. Key steps include cyclization under controlled conditions (e.g., using catalysts like Pd or Cu for cross-coupling) and purification via column chromatography. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours) must be optimized to minimize side products. Analytical validation (e.g., NMR, LC-MS) is critical to confirm isotopic purity of the deuterated tert-butyl group .

Q. How should researchers characterize the structural integrity and isotopic labeling of this compound?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to verify stereochemistry and substituent positions, and Mass Spectrometry (MS) (HRMS or MALDI-TOF) to confirm isotopic enrichment (d9 labeling). For deuterium quantification, ²H NMR or isotope-ratio mass spectrometry (IRMS) is recommended. Purity should be assessed via HPLC with UV/RI detectors, ensuring >95% purity for biological assays .

Q. What stability considerations are critical for storing rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone?

- Methodological Answer : Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent deuterium exchange or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use sealed amber vials to avoid photodegradation of the benzofuranyl moiety .

Advanced Research Questions

Q. How can chiral resolution of the racemic mixture be achieved, and what analytical techniques validate enantiomeric purity?

- Methodological Answer : Employ chiral HPLC with columns like Chiralpak IG-U or OD-H and mobile phases (hexane:isopropanol 90:10) for separation. Alternatively, use supercritical fluid chromatography (SFC) with CO2/MeOH modifiers. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral shift reagents in ¹H NMR .

Q. What experimental designs are suitable for studying the environmental fate of this compound, given its deuterated and heterocyclic components?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL , which evaluate abiotic/biotic transformations. Use soil/water microcosms spiked with the compound, and monitor degradation via LC-MS/MS. Assess deuterium retention using ²H NMR. Include controls with non-deuterated analogs to isolate isotope effects .

Q. How does the deuterium labeling (d9) in the tert-butyl group influence pharmacokinetic or metabolic stability in vivo?

- Methodological Answer : Conduct comparative studies with non-deuterated analogs in rodent models. Use LC-HRMS to track metabolite profiles (e.g., hydroxylation or demethylation). Isotope effects on CYP450 metabolism can be quantified via enzyme kinetics (Km/Vmax) using liver microsomes .

Q. What strategies address discrepancies in bioactivity data between synthetic batches?

- Methodological Answer : Perform batch-to-batch reproducibility analysis using multivariate statistics (PCA or PLS-DA) on NMR/MS datasets. Investigate impurities via preparative HPLC and assess their bioactivity in orthogonal assays (e.g., enzyme inhibition vs. cell viability). Ensure reaction intermediates are rigorously characterized to identify critical quality attributes (CQAs) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the benzofuranyl-oxazolidinone scaffold?

- Methodological Answer : Synthesize analogs with modifications at the 7-ethyl-benzofuranyl or oxazolidinone positions. Use molecular docking (e.g., AutoDock Vina) to prioritize targets based on binding affinity. Validate SAR via functional assays (e.g., IC50 determination in enzyme inhibition). Cross-reference with structural analogs like Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate for activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.